molecular formula C13H11ClN2O B1384522 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride CAS No. 878770-54-8

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride

Cat. No. B1384522
M. Wt: 246.69 g/mol
InChI Key: UCLLECODCWOJTA-UHFFFAOYSA-N
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Description

“4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 878770-54-8 . It is a solid substance with a molecular weight of 246.7 .


Synthesis Analysis

The synthesis of this compound has been explored in various studies . For instance, an in-house database of synthesizable ester prodrugs of some well-known NSAIDs was developed by combining their -COOH group with -OH of a newly identified antioxidant 4- (1H-benzo [d]imidazol-2-yl)phenol (BZ) .


Molecular Structure Analysis

The benzimidazole system in this compound is nearly coplanar with the phenol ring, with a small dihedral angle of 8.11 (5)° . Intermolecular N—H…O and O—H…N hydrogen bonding helps to stabilize the crystal structure .


Chemical Reactions Analysis

The reaction of this compound went through ring formation and opening processes with only two protons leaving and the thermodynamically favorable products were selectively formed in moderate to good yields .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 246.7 . It has a topological polar surface area of 48.9 Ų .

Scientific Research Applications

  • Synthesis and Characterization :

    • 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride and its derivatives have been synthesized using various methods. For instance, Wenbo Ming (2009) reported the synthesis of a similar compound, 2-(1H-benzo[d]imidazol-2-yl)phenol, under microwave radiation using phospho-tungstic acid as a catalyst, achieving an 85.2% yield (Ming, 2009).
    • Another study by SU Hua-dong (2010) focused on the synthesis and fluorescent properties of 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives, discussing the relationship between fluorescent characteristics and substitutive groups (SU, 2010).
  • Corrosion Inhibition :

    • The compound has been explored for its role in corrosion inhibition. For example, a 2021 study by S. Costa et al. investigated imidazole-based molecules, including 4-(1H-imidazole-1-yl)-phenol (a close derivative), for carbon steel corrosion inhibition in an acidic medium, revealing significant inhibition efficiency (Costa et al., 2021).
  • Antitumor Activity :

    • Zicheng Li et al. (2014) synthesized derivatives of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone and tested them for antitumor activity, revealing significant efficacy against various cancer cells (Li et al., 2014).
  • Chemical Sensing :

    • The compound has been used in the development of chemical sensors. For instance, Hou Xuan (2012) synthesized a derivative for use as a Co2+ fluorescence chemical sensor, highlighting its selectivity and potential applications (Hou, 2012).
  • Biological Interactions and Applications :

    • Khalid Mahmood et al. (2019) synthesized benzimidazole derivatives with DNA-targeting properties, exploring their binding propensity and antibacterial activity. This study highlights the biological interaction potential of such compounds (Mahmood et al., 2019).
  • Pharmacological Activity Prediction :

    • A study by A. Ivachtchenko et al. (2019) developed a method for synthesizing a related compound and predicted its anti-hepatitis B activity through molecular docking studies, which was confirmed in vitro (Ivachtchenko et al., 2019).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O.ClH/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13;/h1-8,16H,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLLECODCWOJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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